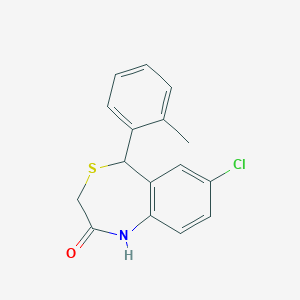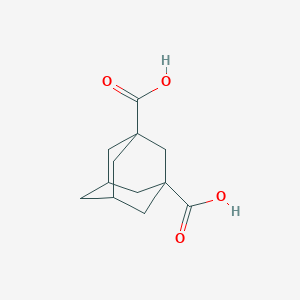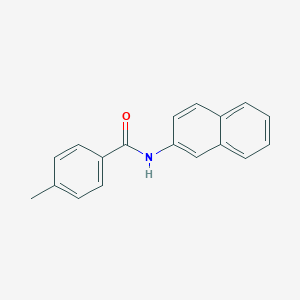
5-PP-InsP5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-PP-InsP5 is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple phosphonooxy groups attached to a cyclohexyl ring, making it a highly phosphorylated molecule. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-PP-InsP5 typically involves multiple steps, starting from a cyclohexane derivative. The process includes the introduction of phosphonooxy groups through phosphorylation reactions. Common reagents used in these reactions include phosphorus oxychloride and phosphoric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the selective phosphorylation of the cyclohexyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-PP-InsP5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The phosphonooxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield phosphorylated cyclohexanones, while substitution reactions can produce a variety of cyclohexyl derivatives with different functional groups.
Applications De Recherche Scientifique
5-PP-InsP5 has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying phosphorylation reactions.
Biology: The compound’s phosphorylated nature makes it useful in studying cellular phosphorylation processes and enzyme interactions.
Industry: The compound can be used in the production of specialized chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-PP-InsP5 involves its interaction with molecular targets through its phosphonooxy groups. These groups can form strong bonds with metal ions and other molecules, influencing various biochemical pathways. The compound can act as an inhibitor or activator of enzymes involved in phosphorylation, affecting cellular processes such as signal transduction and energy metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(1R,2R,3S,4S,5R,6S)-1,3,6-trihydroxy-7-methoxy-4,5-bis(phosphonooxy)bicyclo[4.1.0]heptan-2-yl]oxy}phosphonic acid
- **(1R,2R,3S,4S,5R,6S)-7-Oxabicyclo[4.1.0]heptane-2,3,4,5-tetraol
Uniqueness
What sets 5-PP-InsP5 apart from similar compounds is its high degree of phosphorylation and the specific arrangement of its phosphonooxy groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly valuable in studying phosphorylation processes in biological systems.
Propriétés
Numéro CAS |
149714-25-0 |
|---|---|
Formule moléculaire |
C6H19O27P7 |
Poids moléculaire |
740.02 g/mol |
Nom IUPAC |
[(2R,3S,5R,6S)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1?,2-,3+,4+,5-,6? |
Clé InChI |
UPHPWXPNZIOZJL-UYSNGIAKSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES isomérique |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Synonymes |
1-diphosphoinositol pentakisphosphate 1-DPIPK 5-diphosphoinositol pentakisphosphate diphosphoinositol pentakisphosphate PP-IP(5) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)











![4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine](/img/structure/B120119.png)
